molecular formula C22H39NO B571569 Pyrrolidine Linoleamide CAS No. 3140-51-0

Pyrrolidine Linoleamide

Cat. No.: B571569
CAS No.: 3140-51-0
M. Wt: 333.56
InChI Key: RLJFUUUSNKIMQJ-HZJYTTRNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine linoleamide can be synthesized through the reaction of linoleic acid with pyrrolidine. The process typically involves the activation of linoleic acid, followed by its reaction with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine linoleamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can participate in substitution reactions where the pyrrolidine ring or the linoleamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield more saturated amides.

Scientific Research Applications

Pyrrolidine linoleamide has several scientific research applications:

    Chemistry: It is used as a model compound to study amide bond formation and reactivity.

    Biology: Its antiproliferative properties make it a valuable compound for studying cancer cell biology and the mechanisms of cell growth inhibition.

    Medicine: Research into its potential therapeutic applications for cancer treatment is ongoing.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which pyrrolidine linoleamide exerts its effects involves the inhibition of cell proliferation. It targets specific molecular pathways that regulate cell growth and division. The exact molecular targets are still under investigation, but it is known to interfere with the signaling pathways that promote cancer cell survival and proliferation .

Comparison with Similar Compounds

Pyrrolidine linoleamide is unique due to its potent antiproliferative activity. Similar compounds include:

    Linoleic acid: The parent compound, which is less effective in inhibiting cancer cell growth.

    Other fatty acid amides: Compounds such as oleamide and stearamide, which have different biological activities and potencies.

This compound stands out due to its higher efficacy against cancer cells and its potential for therapeutic applications .

Properties

IUPAC Name

(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJFUUUSNKIMQJ-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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